molecular formula C7H11NS2 B13314679 1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol

1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol

Cat. No.: B13314679
M. Wt: 173.3 g/mol
InChI Key: LQLSNXBCBFOOJA-UHFFFAOYSA-N
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Description

1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds. This compound is characterized by the presence of a sulfur atom in the thiazole ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol typically involves the reaction of dimethylthiazole with ethanethiol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the thiazole ring. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of 1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The sulfur atom in the thiazole ring plays a crucial role in its binding to molecular targets, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride
  • 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine
  • Thiazole derivatives with different substituents

Uniqueness

1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. The thiol group allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C7H11NS2

Molecular Weight

173.3 g/mol

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanethiol

InChI

InChI=1S/C7H11NS2/c1-4-7(5(2)9)10-6(3)8-4/h5,9H,1-3H3

InChI Key

LQLSNXBCBFOOJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(C)S

Origin of Product

United States

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